
4-Bromo-2-(4-bromophenyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-(4-bromophenyl)thiophene is an organic compound with the molecular formula C10H7BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of two bromine atoms attached to the phenyl and thiophene rings, respectively. It is commonly used as a building block in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-bromophenyl)thiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. For this compound, the reaction involves 2-bromothiophene and 4-bromophenylboronic acid in the presence of a palladium catalyst and a base such as sodium carbonate. The reaction is carried out in a solvent like toluene or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-(4-bromophenyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Stille coupling to form more complex molecules.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like sodium carbonate (Na2CO3) in solvents such as toluene or THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Major Products:
Substitution: Formation of various substituted thiophenes.
Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives
Applications De Recherche Scientifique
4-Bromo-2-(4-bromophenyl)thiophene has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and conductive polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, including potential drug candidates.
Chemical Research: It is used as a model compound in studies of structure-activity relationships and reaction mechanisms.
Biology: It is employed in the synthesis of compounds with antimicrobial and anticancer properties
Mécanisme D'action
The mechanism of action of 4-Bromo-2-(4-bromophenyl)thiophene depends on its specific application. In organic electronics, its role as a building block in semiconductors involves the delocalization of π-electrons, which facilitates charge transport. In pharmaceuticals, its biological activity is mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways .
Comparaison Avec Des Composés Similaires
2-Bromothiophene: A simpler thiophene derivative with one bromine atom.
4-Bromophenylthiophene-2-carboxylic acid: A derivative with a carboxylic acid group.
5-Bromo-2-thiophenecarboxylic acid: Another thiophene derivative with a carboxylic acid group
Uniqueness: 4-Bromo-2-(4-bromophenyl)thiophene is unique due to the presence of two bromine atoms, which allows for versatile functionalization and the formation of complex molecules. Its dual bromine substitution makes it a valuable intermediate in the synthesis of diverse organic compounds .
Propriétés
Formule moléculaire |
C10H6Br2S |
|---|---|
Poids moléculaire |
318.03 g/mol |
Nom IUPAC |
4-bromo-2-(4-bromophenyl)thiophene |
InChI |
InChI=1S/C10H6Br2S/c11-8-3-1-7(2-4-8)10-5-9(12)6-13-10/h1-6H |
Clé InChI |
GNCFJBSEQROQBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=CS2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


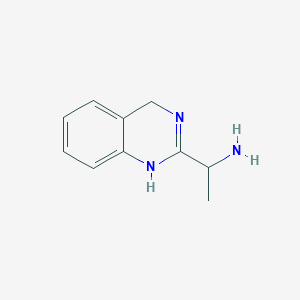
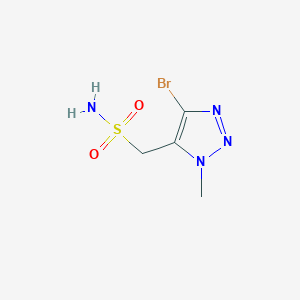
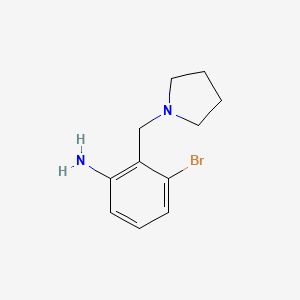
![1-[1-(Aminomethyl)cyclopropyl]-1-cyclobutylethan-1-ol](/img/structure/B13171105.png)
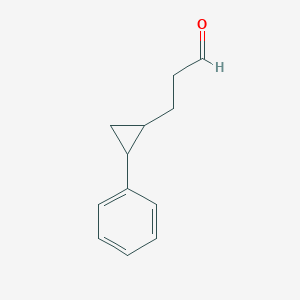
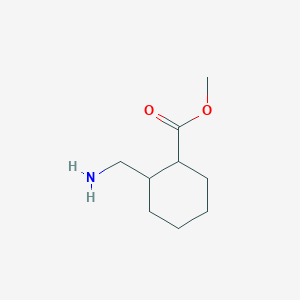

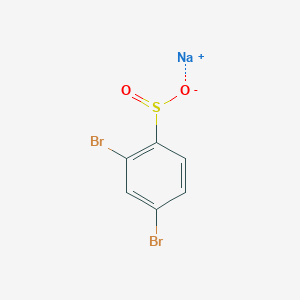

![N-[1-(Aminomethyl)cyclopropyl]-2-methoxyacetamide](/img/structure/B13171141.png)
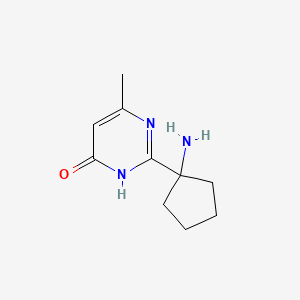
![6-tert-Butyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13171164.png)
![Methyl 2-chloro-7,7-dioxo-1-oxa-7lambda6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13171166.png)

